AZ-23

Kinase Selectivity Off-Target Profiling Drug Discovery

AZ-23 is an ATP-competitive, orally bioavailable inhibitor of the tropomyosin-related kinase (Trk) family, specifically targeting TrkA, TrkB, and TrkC. It was originally developed by AstraZeneca as a research tool to investigate the therapeutic potential of modulating Trk signaling in cancer.

Molecular Formula C17H19ClFN7O
Molecular Weight 391.8 g/mol
CAS No. 915720-21-7
Cat. No. B1665896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ-23
CAS915720-21-7
SynonymsAZ-23;  AZ 23;  AZ23;  UNII-009OMI967N; 
Molecular FormulaC17H19ClFN7O
Molecular Weight391.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F
InChIInChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)/t10-/m0/s1
InChIKeyLBVKEEFIPBQIMD-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ-23 (CAS 915720-21-7): An Orally Bioavailable, Selective Trk Kinase Inhibitor for Cancer Research


AZ-23 is an ATP-competitive, orally bioavailable inhibitor of the tropomyosin-related kinase (Trk) family, specifically targeting TrkA, TrkB, and TrkC [1]. It was originally developed by AstraZeneca as a research tool to investigate the therapeutic potential of modulating Trk signaling in cancer [2]. The compound is characterized by a well-defined molecular structure (C17H19ClFN7O, MW 391.83), high purity, and validated solubility in DMSO for in vitro and in vivo applications [3].

Critical Considerations for Sourcing AZ-23 Over Generic Trk Inhibitor Alternatives


Generic substitution among Trk inhibitors is not advisable due to significant variations in kinase selectivity profiles, cellular potency, and oral bioavailability that directly impact experimental reproducibility and in vivo outcomes. Early Trk inhibitors often suffered from poor selectivity or limited oral absorption [1]. AZ-23 was specifically optimized to address these liabilities, demonstrating a distinct combination of potent Trk inhibition (IC50 of 2 nM for TrkA, 8 nM for TrkB) and a defined off-target profile that enables clearer interpretation of Trk-specific biology in complex cellular and animal models [2]. The following evidence demonstrates precisely how AZ-23's quantifiable properties differentiate it from earlier compounds and other Trk inhibitors.

Quantitative Evidence Guide: AZ-23's Differentiated Profile for Scientific Selection


Improved Kinase Selectivity Compared to Previous Trk Inhibitor Compounds

AZ-23 demonstrates significantly improved selectivity over earlier Trk inhibitor compounds. In a broad kinase selectivity panel of 177 kinases (Millipore Kinase Profiler), AZ-23 at 500 nM significantly inhibited (>75% inhibition) only a small subset of enzymes. This contrasts with the broader inhibition patterns often seen with less optimized compounds, providing a cleaner pharmacological tool [1]. The compound maintains a >10-fold specificity window for TrkA over its closest off-target, FGFR1, and >25-fold over a broad panel of other kinases .

Kinase Selectivity Off-Target Profiling Drug Discovery

High Cellular Potency with a Quantified Selectivity Window for Trk Phosphorylation

AZ-23 exhibits potent and selective inhibition of Trk phosphorylation in a cellular context. In NIH-3T3 cells, it potently inhibits NGF-induced phosphorylation of TrkA, TrkB, and TrkC with an IC50 of 2 nM . This cellular potency is maintained against the next most potently inhibited kinase, FGFR, with a 25-fold window of selectivity (EC50 for FGFR1 is 41 nM) [1]. This quantitative selectivity in cells is critical for interpreting phenotypic outcomes.

Cellular Potency Phosphorylation Assay EC50

Structural Basis for Target Engagement: Co-crystal Structure with Human TrkA

The binding mode of AZ-23 to its primary target is unambiguously defined by an experimentally determined X-ray crystal structure of human TrkA in complex with the inhibitor [1]. This structure (PDB ID: 4AOJ) at 2.75 Å resolution reveals the precise atomic interactions that govern AZ-23's potency and ATP-competitive mechanism [2]. This structural information provides a definitive advantage over many research compounds lacking such experimental validation.

Structural Biology X-ray Crystallography Binding Mode

Recommended Research Applications for AZ-23 Based on Validated Performance Data


In Vivo Efficacy Studies in Trk-Dependent Tumor Models

AZ-23's oral bioavailability and documented in vivo efficacy make it a preferred tool for animal studies. It has demonstrated significant tumor growth inhibition in a Trk-expressing xenograft model of neuroblastoma following oral administration, with a typical dosing regimen of 100 mg/kg twice daily by oral gavage [1][2]. This established in vivo track record reduces experimental risk for projects aiming to validate Trk as a therapeutic target in cancer.

In Vitro Elucidation of Trk-Specific Signaling Pathways

For cell-based assays aimed at dissecting Trk-mediated survival or proliferation signals, AZ-23 provides a high degree of certainty. Its potent inhibition of Trk phosphorylation at an IC50 of 2 nM in cells, combined with a defined 25-fold selectivity window over FGFR1 in the same cellular context, allows researchers to use low nanomolar concentrations to block the Trk pathway with minimal interference from closely related kinases [1].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

The availability of a high-resolution co-crystal structure of AZ-23 bound to TrkA (PDB: 4AOJ) makes it an ideal starting point for medicinal chemistry efforts [1]. Researchers can leverage this structural data to rationally design novel analogs with improved potency, selectivity, or pharmacokinetic properties, or to develop chemical probes like fluorescent tracers based on the well-defined AZ-23 scaffold.

Validation of Trk Pathway Modulation in Pain and Neurobiology Research

Given the established role of Trk signaling in neuronal development and pain perception, AZ-23 serves as a critical tool for preclinical neurobiology studies. Its ability to inhibit all three Trk isoforms (A, B, and C) with oral bioavailability allows for robust pharmacodynamic studies in animal models of neuropathic pain, where modulation of NGF/TrkA or BDNF/TrkB signaling is being investigated [1].

Technical Documentation Hub

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